KadcoccineacidF
Description
Kadcoccineacid F is a rearranged 6/6/5/6-fused triterpenoid acid isolated from the stems of Kadsura coccinea (Lem.) A.C. Smith, a plant renowned for producing structurally diverse and bioactive triterpenoids . This compound belongs to the 14(13→12)-abeo-lanostane skeleton family, characterized by a rare tetracyclic framework with a unique 6/6/5/6 ring fusion system . Kadcoccineacid F and its analogs (kadcoccine acids A–N) are distinguished by modifications in their side chains and stereochemistry, which influence their pharmacological properties . While structural elucidation via NMR and HRESIMS confirmed its molecular architecture , its bioactivity profile remains less explored compared to other analogs like kadcoccine acids B and H, which exhibit moderate cytotoxicity against cancer cell lines .
Properties
Molecular Formula |
C30H44O3 |
|---|---|
Molecular Weight |
452.7 g/mol |
IUPAC Name |
(Z,6R)-6-[(4aR,6bR,9R,10aS,11aS,11bR)-4,4,6b,11b-tetramethyl-10-methylidene-3-oxo-1,2,4a,5,7,8,9,10a,11,11a-decahydrobenzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H44O3/c1-18(9-8-10-19(2)27(32)33)21-13-15-29(6)22-11-12-25-28(4,5)26(31)14-16-30(25,7)24(22)17-23(29)20(21)3/h10-11,18,21,23-25H,3,8-9,12-17H2,1-2,4-7H3,(H,32,33)/b19-10-/t18-,21-,23+,24-,25+,29+,30-/m1/s1 |
InChI Key |
XVHTXBPTFRVEMH-DUFFUVBVSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@H](C1=C)C[C@@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C(C1=C)CC3C2=CCC4C3(CCC(=O)C4(C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KadcoccineacidF typically involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. The general synthetic route can be summarized as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an aromatic compound containing an electron-donating group, such as a phenol or aniline derivative, to form the azo dye.
The reaction conditions for these steps usually involve maintaining low temperatures (0-5°C) during diazotization to prevent decomposition of the diazonium salt. The coupling reaction is typically carried out at slightly higher temperatures (10-20°C) to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pH, and reactant concentrations. Continuous flow processes are often employed to enhance efficiency and yield. The final product is purified through filtration, washing, and drying to obtain the dye in its pure form.
Chemical Reactions Analysis
Types of Reactions
KadcoccineacidF undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives, which may alter its color properties.
Reduction: The azo group (-N=N-) in this compound can be reduced to form aromatic amines, which can further react to form various by-products.
Substitution: this compound can undergo electrophilic substitution reactions, particularly on the aromatic rings, leading to the formation of substituted azo dyes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as Lewis acids (e.g., AlCl₃) and are carried out under controlled temperatures.
Major Products
The major products formed from these reactions include various substituted azo dyes, quinone derivatives, and aromatic amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
KadcoccineacidF has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool in medical imaging.
Industry: Widely used as a dye in the textile, food, and cosmetic industries due to its stability and vibrant color.
Mechanism of Action
The mechanism of action of KadcoccineacidF primarily involves its interaction with molecular targets through its azo group. The azo group can form hydrogen bonds and π-π interactions with aromatic residues in proteins and other biomolecules, leading to changes in their structure and function. Additionally, the compound’s ability to undergo redox reactions allows it to participate in various biochemical pathways, potentially affecting cellular processes.
Comparison with Similar Compounds
Cytotoxicity
Kadcoccineacid F’s cytotoxicity remains understudied, but related compounds show varying potencies (Table 2):
Key observations:
- Side-chain modifications: The 2(5H)-furanone motif in kadcoccineacid F and H correlates with moderate activity, whereas epoxy groups (e.g., kadcoccineacid B) may reduce potency due to steric hindrance .
- Ring cleavage: Seco-coccinic acids (open D-ring) and kadcoccinones (6/6/5/5 system) exhibit stronger cytotoxicity, suggesting that disrupted ring systems enhance membrane permeability or target binding .
Anti-HIV Activity
- Kadcoccinic acids D and H : Show HIV-1 inhibition rates of 12.4% and 19.4%, respectively .
- Kadcoccitones A and C : Moderate anti-HIV-1 activity via protease inhibition .
Mechanistic Insights and Structure-Activity Relationships (SAR)
- Cytotoxicity : The 23S,24R configuration in kadcoccineacid E enhances activity compared to its 23R,24S epimer (kadcoccineacid D), emphasizing stereochemical importance .
- Anti-inflammatory effects : Kadcoccitanes A and D inhibit mitogen-activated protein kinase (MAPK) phosphorylation, a pathway also linked to cancer progression .
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